6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
Pyrimidinones, such as 3H-pyrimidin-4-ones, are a class of organic compounds characterized by a pyrimidine core structure. They are often highly functionalized and can have various substituents .
Synthesis Analysis
The synthesis of 3H-pyrimidin-4-ones often involves the use of readily available α-substituted β-ketoesters. These are transformed into the corresponding acyl enamines, which are then cyclized to give 6H-1,3-oxazin-6-ones. These reactive intermediates are then converted into highly functionalized pyrimidinones by treatment with an appropriate primary amine .Chemical Reactions Analysis
The chemical reactions involving pyrimidinones can vary widely depending on their specific structures and the conditions under which the reactions are carried out. The synthesis process described above involves several key reactions, including the formation of acyl enamines and the cyclization to form 6H-1,3-oxazin-6-ones .Scientific Research Applications
Synthesis and Biological Activity
The compound 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one belongs to the broader class of pyrimidines, known for their wide range of biological activities. Research has shown that pyrimidine derivatives, including structures similar to the subject compound, exhibit significant anti-inflammatory properties. For instance, a study by Gondkar, Deshmukh, and Chaudhari (2013) highlighted the synthesis of substituted tetrahydropyrimidine derivatives, demonstrating potent in-vitro anti-inflammatory activity. These compounds were synthesized through a novel procedure, showcasing the pyrimidine scaffold's capacity to be modified for enhanced biological activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Catalytic Applications
Pyrimidine derivatives also find applications in catalysis, as reviewed by Parmar, Vala, and Patel (2023). The review covers synthetic pathways employing hybrid catalysts for developing pyrimidine scaffolds, highlighting their significant role in medicinal chemistry due to their structural versatility and bioavailability. This emphasizes the compound's potential as a precursor or intermediate in synthesizing pharmacologically active molecules, leveraging its reactivity and structural adaptability (Parmar, Vala, & Patel, 2023).
Pharmacological Applications
Further, Chiriapkin (2022) discusses the extensive pharmacological activities of pyrimidine derivatives, including antiviral, psychotropic, antimicrobial, antitumor, and anabolic activities. This broad spectrum of activity underlines the potential of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one and related compounds in drug development, offering a versatile scaffold for designing new therapeutics (Chiriapkin, 2022).
Anti-inflammatory and Anti-Alzheimer's Potential
Rashid et al. (2021) summarize the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidines, further confirming the significant potential of pyrimidine derivatives in developing anti-inflammatory agents. Das et al. (2021) review the medicinal perspectives of pyrimidine derivatives as Anti-Alzheimer's agents, highlighting the role of the pyrimidine core in synthesizing compounds with neurological disorder treatment potential. These studies exemplify the diverse therapeutic applications stemming from the pyrimidine scaffold's modification and optimization (Rashid et al., 2021); (Das et al., 2021).
properties
IUPAC Name |
4-(methoxymethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-11-4-5-3-6(10)9-7(8-5)12-2/h3H,4H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFCBBLFPQMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369630 | |
Record name | 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one | |
CAS RN |
68087-13-8 | |
Record name | 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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